![molecular formula C22H17FN6OS2 B2862698 2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide CAS No. 1206987-01-0](/img/no-structure.png)
2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide” is a derivative of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold . This scaffold has been chosen as a pharmacophore for the adenosine receptors . The compound is functionalized to easily obtain multi-target ligands, receptor probes, drug delivery systems, and diagnostic or theranostic systems .
Synthesis Analysis
The compound is synthesized by substituting the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold at the 5 position with reactive linkers of different lengths . These compounds are then used to synthesize probes for the adenosine receptors by functionalization with a fluorescent moiety .Molecular Structure Analysis
The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold is a tricyclic compound with a high molecular weight . To obtain derivatives with the same potency and selectivity but with better drug-like properties, researchers made structural simplification of this scaffold . Replacement of the pyrazole or triazole rings of the scaffold led to the [1,2,4]triazolo[1,5-c]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives, respectively .Chemical Reactions Analysis
The compound is developed as an adenosine receptor antagonist bearing a reactive linker . It is functionalized to obtain multi-target ligands, receptor probes, drug delivery systems, and diagnostic or theranostic systems . The preferred binding mode at the single receptor is driven by the substitution present at the 5 position .Physical And Chemical Properties Analysis
The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold is a tricyclic compound with a high molecular weight . It exhibits limitations such as poor aqueous solubility and difficult synthetic preparation .Aplicaciones Científicas De Investigación
Molecular Probes for Receptors
Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin derivatives, including compounds structurally similar to the one , have been used as molecular probes for adenosine receptors. These derivatives, such as SCH 442416, display high affinity and selectivity as antagonists for human adenosine receptors, making them useful in pharmacological studies (Kumar et al., 2011).
Synthesis and Insecticidal Assessment
Compounds with a structure similar to 2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide have been synthesized and assessed for their insecticidal properties. A study involving the synthesis of various heterocycles, such as pyrrole, pyridine, and pyrazolo[1,5-a][1,2,4]triazine, explored their potential as insecticidal agents against the cotton leafworm (Fadda et al., 2017).
Anticancer and Antimicrobial Activities
Similar pyrazolo[1,5-a][1,2,4]triazine derivatives have been synthesized and their biological activities, including anticancer and antimicrobial effects, have been examined. Some of these compounds were found to possess significant activities, highlighting their potential in medical research and drug development (Riyadh et al., 2013).
Insecticidal Agents and Biochemical Impacts
Studies have also been conducted on sulfonamide thiazole derivatives incorporating a pyrazolo[1,5-a][1,2,4]triazine moiety for their use as potential insecticidal agents. These studies include investigations into their toxicological and biochemical impacts on pests like the cotton leafworm (Soliman et al., 2020).
Antioxidant and Anticancer Properties
Furthermore, research on triazolo-thiadiazoles structurally related to the compound has shown potential antioxidant and anticancer properties. These compounds have been evaluated for their cytotoxic effects on specific cancer cell lines, demonstrating their relevance in oncological research (Sunil et al., 2010).
Mecanismo De Acción
The compound is evaluated for its binding at the four adenosine receptor subtypes . Different affinity and selectivity profiles are observed towards hA1, hA2A, and hA3 adenosine receptors . In particular, fluorescent compounds behave as dual hA2A/hA3 ligands . Computational studies suggest different binding modes for developed compounds at the three receptors .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine, which is then thiolated to form the second intermediate, 2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide. The final product is then obtained by coupling the second intermediate with N-(3-(methylthio)phenyl)acetic acid.", "Starting Materials": [ "4-fluoroaniline", "2,3-dichloropyrazine", "sodium azide", "sodium hydroxide", "thiourea", "methylthioaniline", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "4-fluoroaniline is reacted with 2,3-dichloropyrazine in the presence of sodium azide and sodium hydroxide to form 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine.", "Step 2: Thiolation of 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine is reacted with thiourea in the presence of acetic anhydride and triethylamine to form 2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide.", "Step 3: Coupling of 2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide with N-(3-(methylthio)phenyl)acetic acid", "2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is reacted with N-(3-(methylthio)phenyl)acetic acid in the presence of N,N-dimethylformamide and diethyl ether to form the final product, 2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide." ] } | |
Número CAS |
1206987-01-0 |
Fórmula molecular |
C22H17FN6OS2 |
Peso molecular |
464.54 |
Nombre IUPAC |
2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C22H17FN6OS2/c1-31-17-4-2-3-16(11-17)24-20(30)13-32-22-26-25-21-19-12-18(14-5-7-15(23)8-6-14)27-29(19)10-9-28(21)22/h2-12H,13H2,1H3,(H,24,30) |
Clave InChI |
GCOGRGOTWAMSAP-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC(=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chlorobenzyl 5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2862615.png)
![N-cyclohexyl-2-[3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide](/img/structure/B2862617.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(thiophene-2-carboxamido)benzofuran-2-carboxamide](/img/structure/B2862618.png)
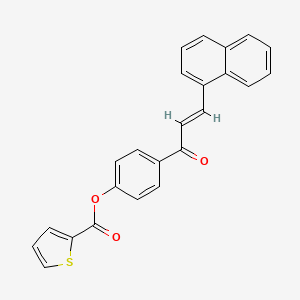
![5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-(3-methoxyphenyl)thiophene-2-sulfonamide](/img/structure/B2862623.png)
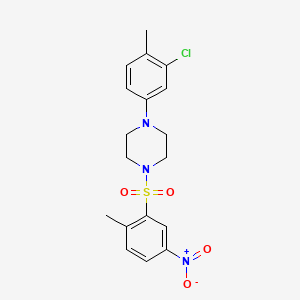
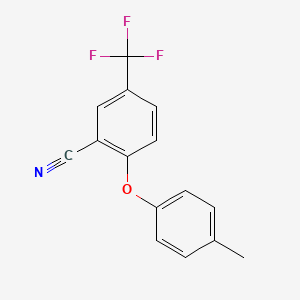
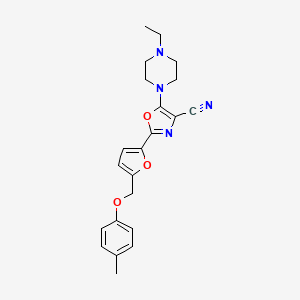
![{[(E)-{[(E)-[(dimethylamino)methylidene]amino](methylsulfanyl)methylidene}amino]methylidene}dimethylazanium iodide](/img/structure/B2862630.png)
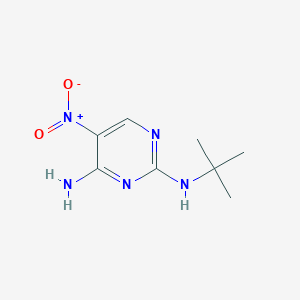

![N-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2862634.png)
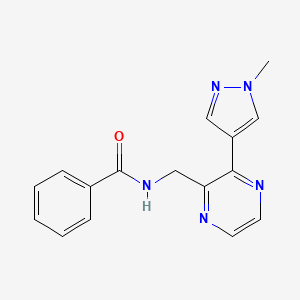
![3-[4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-yl]aniline](/img/structure/B2862638.png)